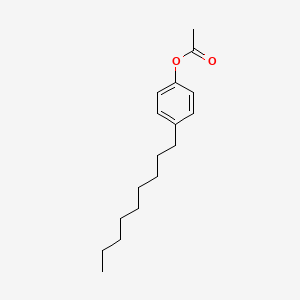

4-Nonylphenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nonylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)19-15(2)18/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFMIAHEQSHOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278105 | |

| Record name | 4-nonylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32604-44-7 | |

| Record name | NSC6059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nonylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nonylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity

Synthetic Routes and Methodologies

The primary methods for synthesizing 4-Nonylphenyl acetate (B1210297) are centered around the reaction of 4-nonylphenol (B119669) with an acetylating agent. The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.

Esterification of 4-Nonylphenol with Acetic Acid Derivatives

Esterification, the process of forming an ester from an alcohol and an acid, is the fundamental reaction for producing 4-Nonylphenyl acetate. This can be accomplished using either acetic acid directly or its more reactive derivative, acetic anhydride (B1165640).

Direct Esterification with Acetic Acid

The direct esterification of phenols, such as 4-nonylphenol, with carboxylic acids like acetic acid is a well-established method. google.com This process typically involves heating the phenol (B47542) and a molar excess of acetic acid at reflux temperature. google.com The reaction is reversible, and to favor the formation of the ester, water, a byproduct of the reaction, is often removed as it is formed, for instance, through azeotropic distillation with a solvent like toluene (B28343). google.comgoogle.com The use of a strong acid catalyst is generally necessary to achieve a reasonable reaction rate and yield, as uncatalyzed reactions show negligible product formation. google.comgoogle.com For instance, reacting 4-t-octylphenol with a 2:1 molar ratio of acetic acid in the presence of 1.8 mole % sulfuric acid resulted in a 60% yield after 2 hours, which increased to 74% after 4 hours with a 2.5:1 molar ratio of acetic acid to phenol. google.com

Table 1: Direct Esterification of 4-t-Octylphenol with Acetic Acid

| Molar Ratio (Acetic Acid:Phenol) | Catalyst (mol %) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 2:1 | 1.8% H₂SO₄ | 2 | 60 |

| 2.5:1 | 1.8% H₂SO₄ | 4 | 74 |

This table is based on data for the structurally similar 4-t-octylphenol, as it provides a clear model for the esterification of alkyl-substituted phenols. google.com

Acetylation using Acetic Anhydride

A more efficient method for the synthesis of this compound is the acetylation of 4-nonylphenol using acetic anhydride. google.comgoogle.com This reaction is generally faster and can be driven to completion more easily than direct esterification with acetic acid. google.com The esterification can be effectively carried out with a slight excess of acetic anhydride. google.comgoogle.com For example, the reaction can be essentially complete in two hours at 140°C at atmospheric pressure. google.comgoogle.com A comparable level of esterification might require 24 hours at a lower temperature of 110°C. google.comgoogle.com The acetylation process is a common derivatization technique used for the analysis of alkylphenols like 4-nonylphenol. vnu.edu.vn In some methods, the reaction is carried out in the presence of a base like triethylamine (B128534) or potassium carbonate. acs.orgubc.ca Microwave irradiation in combination with a montmorillonite (B579905) [H+] clay catalyst has been shown to dramatically increase the rate of acetate formation, yielding this compound in 94% yield within a short reaction time. niscpr.res.in

Catalytic Approaches in Synthesis

Catalysts play a crucial role in the synthesis of this compound by increasing the reaction rate and enabling the reaction to proceed under milder conditions. Both strong acid catalysts and Lewis acids are employed for this purpose.

Strong Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

Strong Brønsted acids are commonly used as catalysts in the esterification of phenols. google.com

Sulfuric Acid (H₂SO₄): Sulfuric acid is an effective catalyst for the direct esterification of alkylphenols with acetic acid. google.comlumenlearning.com The catalytic activity of sulfuric acid is, however, inhibited by the presence of water, a byproduct of the esterification reaction. researchgate.net The use of silica-supported sulfuric acid has been explored as a reusable and environmentally benign catalyst for esterification reactions, offering high yields under solventless conditions. journalcsij.com

p-Toluenesulfonic Acid (p-TSA): p-Toluenesulfonic acid is another strong organic acid that serves as an efficient catalyst for esterification reactions. preprints.orgwikipedia.org It is considered a good alternative to mineral acids like sulfuric acid due to its solid nature, non-corrosiveness, and ease of handling. preprints.org In a study involving the esterification of 4-t-octylphenol with acetic acid, using 5 mole % of p-toluenesulfonic acid hydrate (B1144303) as a catalyst resulted in a product mixture containing 57% 4-t-octylphenyl acetate after 2 hours at reflux. google.com

Table 2: Comparison of Strong Acid Catalysts in the Esterification of 4-t-Octylphenol

| Catalyst | Catalyst Loading (mol %) | Reaction Time (hours) | Product Composition (% Ester) |

|---|---|---|---|

| Sulfuric Acid | 1.8 | 2 | 60 |

| p-Toluenesulfonic Acid | 5 | 2 | 57 |

This table is based on data for the structurally similar 4-t-octylphenol. google.com

Role of Lewis Acids (e.g., AlCl₃)

Lewis acids, such as aluminum chloride (AlCl₃), are also utilized as catalysts in organic synthesis, particularly in Friedel-Crafts reactions, which include acylation processes. synthetikaeu.comjinhetec.comnih.gov While direct evidence for the use of AlCl₃ in the synthesis of this compound from 4-nonylphenol and acetic acid or its anhydride is not prevalent in the provided search results, Lewis acids are known to catalyze acylation reactions. synthetikaeu.comresearchgate.net The Fries rearrangement, a reaction that can occur under Lewis acid catalysis, involves the rearrangement of a phenyl ester to a hydroxyaryl ketone. askfilo.com For instance, phenyl acetate can undergo the Fries rearrangement with AlCl₃. askfilo.com It is plausible that under certain conditions, a Lewis acid could catalyze the initial acylation of 4-nonylphenol.

Reaction Conditions and Optimization

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and by-product formation. prismbiolab.com For the synthesis of this compound, key parameters that are typically optimized include temperature, solvent, water removal strategies, and reaction time. prismbiolab.comresearchgate.net

Temperature is a crucial factor in the esterification of phenols. The reaction to produce alkylphenyl acetates is often carried out under reflux conditions. google.comgoogle.com For example, in the esterification of a similar compound, 4-t-octylphenol, with acetic acid, the reaction was conducted at a reflux temperature of 140°C. google.com In another instance, the synthesis of phenolic esters was optimized at a temperature of 120°C under solvent-free conditions. jetir.org The conversion of acetic acid in esterification reactions generally increases with temperature, accelerating the forward reaction. scielo.org.co However, excessively high temperatures can sometimes lead to side reactions or decomposition. For the synthesis of this compound specifically, one process notes that the esterification is essentially complete in two hours at 140°C. google.com

The choice of solvent can significantly impact the rate and equilibrium of an esterification reaction. researchgate.net In the synthesis of alkylphenyl acetates, solvents like toluene are often used. google.com Toluene can serve as an azeotroping agent to help remove water, a byproduct of the reaction. google.com Acetic acid can be used not only as a reactant but also in excess to act as a solvent. google.com The polarity of the solvent can influence the reaction; for instance, esterification equilibrium has been observed to be higher in hydrophobic ionic liquids compared to hydrophilic ones. imperial.ac.uk In some optimized procedures, the reaction can be carried out under solvent-free conditions, which is an environmentally friendly approach. jetir.org

The table below illustrates the effect of different solvents on a model esterification reaction.

Table 1: Solvent Effects on a Model Esterification Reaction| Solvent | Dielectric Constant (ε) | Reaction Rate |

|---|---|---|

| Acetonitrile (B52724) | 37.5 | Moderate |

| Dioxane | 2.2 | Favorable |

| Toluene | 2.4 | Favorable |

Data derived from studies on general esterification principles and may be applicable to this compound synthesis.

Esterification is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield of the ester. imperial.ac.uk Therefore, the removal of water is a critical strategy for driving the reaction to completion. imperial.ac.uk A common method for water removal is azeotropic distillation, where a solvent such as toluene is used to form an azeotrope with water, which is then distilled off from the reaction mixture. google.com In a synthesis of t-octylphenyl acetate, a water separator was used to collect the aqueous acetic acid during reflux. google.com Another approach involves using dehydrating agents or adsorbents like 3A zeolite to trap the water molecules formed during the reaction. mdpi.com The use of ionic liquids as the reaction medium also offers an advantage, as a vacuum can be applied to remove the water condensate, thereby shifting the equilibrium towards the product side. imperial.ac.uk

Reaction time is a key variable that is optimized to achieve the highest possible yield of the desired product. biotage.com Shorter reaction times are generally preferred for industrial processes to increase throughput. In the synthesis of this compound, a reaction time of two hours at 140°C was found to be sufficient for the reaction to be essentially complete when using acetic anhydride. google.com In another study involving montmorillonite clay and microwave irradiation, a high yield (94%) of this compound was obtained in a very short time. niscpr.res.in

Optimization studies often involve monitoring the reaction at different time intervals to determine the point at which the maximum yield is achieved without significant formation of by-products. biotage.com For example, in a study on the esterification of t-octylphenol, samples were taken after 2 hours and 4 hours to monitor the progress of the reaction. google.com The yield of the final product is the ultimate measure of the reaction's efficiency.

The following table summarizes optimized conditions found in the literature for similar esterification reactions.

Table 2: Optimized Reaction Conditions and Yields for Phenyl Acetate Synthesis| Reactants | Catalyst | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nonylphenol, Acetic Anhydride | Montmorillonite [H+] Clay | Microwave | Short | 94% | niscpr.res.in |

| 4-t-Octylphenol, Acetic Acid | p-Toluenesulfonic acid | Reflux (140°C) | 2 hours | ~49% | google.com |

Mechanistic Insights into Formation

The synthesis of this compound from 4-nonylphenol and an acetylating agent like acetic acid or acetic anhydride is typically achieved through esterification. google.com This reaction can be efficiently carried out, for instance, by reacting 4-nonylphenol with a slight excess of acetic anhydride, reaching near completion within two hours at 140°C. google.com Alternatively, using acetic acid as both reactant and solvent with a catalyst, followed by distillation to recover the solvent and product, presents another pathway. google.com

The primary mechanism for the formation of this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (4-nonylphenol). ucalgary.ca The reaction is reversible and its equilibrium can be shifted toward the product by using an excess of one reactant or by removing the water formed during the reaction. ucalgary.ca

The general steps for acid-catalyzed esterification are:

Protonation of the carbonyl group of the carboxylic acid to increase its electrophilicity. ucalgary.ca

Nucleophilic attack by the alcohol on the carbonyl carbon. ucalgary.ca

Proton transfer from the attacking alcohol group. ucalgary.ca

Protonation of one of the hydroxyl groups to form a good leaving group (water). ucalgary.ca

Elimination of water, forming a protonated ester. ucalgary.ca

Deprotonation to yield the final ester product and regenerate the acid catalyst. ucalgary.cachemguide.co.uk

A similar direct esterification can be performed using a carboxylic acid anhydride (acetic anhydride) in the presence of a strong acid catalyst, which can proceed rapidly even at lower temperatures, such as 70°C. google.com

Protonation is a critical initial step in the acid-catalyzed esterification process. chemguide.co.uktaylorandfrancis.com A strong acid catalyst, such as sulfuric acid, donates a proton to the carbonyl oxygen of the acetylating agent (e.g., acetic acid). chemguide.co.uk This protonation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.cataylorandfrancis.com

Following protonation, the lone pair of electrons on the oxygen of the hydroxyl group in 4-nonylphenol attacks the now highly electrophilic carbonyl carbon. ucalgary.ca This nucleophilic addition results in the formation of a transient species known as a tetrahedral intermediate . taylorandfrancis.com This intermediate is characterized by a central carbon atom bonded to four other groups. taylorandfrancis.com The unstable tetrahedral intermediate can then collapse, and through a series of proton transfers, it eliminates a molecule of water to form the stable ester, this compound. ucalgary.cataylorandfrancis.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing this compound and related compounds. These approaches focus on using sustainable materials, reducing waste, and employing energy-efficient techniques. paperpublications.org

The search for effective, reusable, and non-toxic catalysts is a key area of green chemistry. ubbcluj.ro For the synthesis of this compound, traditional strong acid catalysts can be replaced with more sustainable alternatives.

One green approach involves the use of sodium bisulfate as a recoverable catalyst for the reaction between 4-nonylphenol and acetic acid. google.com This solid acid catalyst can be easily filtered from the reaction mixture and potentially reused, minimizing waste. google.com Other research into green catalysis suggests the use of materials like zeolites and functionalized graphitic carbon nitride as efficient and environmentally friendly catalysts for various organic transformations. paperpublications.orgmdpi.comrsc.org

| Catalyst Type | Application Context | Key Advantages | Source |

|---|---|---|---|

| Sodium Bisulfate | Esterification of 4-nonylphenol with acetic acid. | Solid, recoverable, and reusable catalyst. | google.com |

| Solid Composite Catalyst (Silica gel loaded chloride salt) | Rearrangement reaction of nonyl phenol ethyl ester. | Overcomes issues of aluminum-containing waste from traditional catalysts. | google.com |

| Zeolite H-FER | General solid acid catalyst for safer chemical processes. | Safer alternative to homogeneous liquid acid catalysts. | paperpublications.org |

| Graphitic Carbon Nitride (g-C3N4) | Used as a template for synthesizing binary oxide catalysts. | Enables the creation of catalysts with high activity and selectivity. | mdpi.comrsc.org |

Conventional organic solvents often pose environmental and health risks. paperpublications.org Green chemistry promotes the use of safer, alternative solvents or solvent-free reaction conditions. libretexts.org

In the synthesis of this compound, one green method utilizes acetic acid itself as the solvent, which is a reactant and can be recovered by distillation after the reaction. google.com For subsequent purification or reaction steps, less hazardous solvents like n-hexane are employed. google.com The broader field of green chemistry advocates for replacing undesirable solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. mdpi.comiris-biotech.de

| Alternative Solvent/System | Potential Application | Rationale | Source |

|---|---|---|---|

| Acetic Acid (as solvent) | Esterification of 4-nonylphenol. | Reactant also serves as a recoverable solvent. | google.com |

| Ethyl acetate / Ethanol mixtures | Replacement for chlorinated solvents like DCM in chromatography. | Reduced toxicity and environmental impact. | mdpi.com |

| Supercritical CO2 (scCO2) | General replacement for organic solvents in processing. | Non-toxic, non-flammable, and easily removed. | mdpi.com |

| Solvent-Free (using liquid reactant) | Reactions where one reactant is a liquid. | Eliminates the need for any additional solvent, minimizing waste. | libretexts.org |

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates. researchgate.net

While direct reports on the microwave-assisted synthesis of this compound are not prevalent, the technology has been successfully applied to related reactions. For instance, microwave treatment has been used for the rearrangement of a similar compound, nonyl phenol ethyl ester. google.com This indicates the potential applicability of microwave irradiation for the efficient and green synthesis of this compound. google.comnih.gov The benefits of this approach include rapid heating and often solvent-free conditions, which align with the core principles of green chemistry. libretexts.orgresearchgate.net

Solvent-Free Synthesis Protocols

In line with the principles of green chemistry, solvent-free synthesis protocols for this compound have been developed to reduce environmental impact and simplify experimental procedures. ias.ac.in These methods typically involve the direct acetylation of 4-nonylphenol with an acetylating agent, such as acetic anhydride, in the absence of a traditional solvent medium. The reaction's efficiency often relies on the use of a catalyst to promote the esterification.

Several catalytic systems have been investigated for the acetylation of phenols under solvent-free conditions. These reactions can be facilitated by thermal methods or irradiation, such as with microwaves, which can significantly accelerate the process. ias.ac.incem.com Organocatalysts have gained attention as effective, metal-free options. psu.edu For example, carbon tetrabromide (CBr₄) has been demonstrated as a highly effective catalyst for the acylation of phenols with acetic anhydride at room temperature under solvent-free conditions. psu.edu Other approaches utilize small quantities of metal compounds, such as magnesium powder or vanadyl sulfate (B86663) (VOSO₄), which have proven effective in catalyzing the acetylation of phenols with high yields. researcher.lifefrontiersin.org The use of stoichiometric amounts of reagents and the elimination of solvent waste make these protocols highly sustainable. frontiersin.org

| Catalyst | Acetylating Agent | Conditions | Yield | Reference |

| Carbon Tetrabromide (CBr₄) | Acetic Anhydride | Room Temp, 24h | ~91% (for 1-naphthalenol) | psu.edu |

| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | Room Temp, 24h | 80% (for thymol) | frontiersin.org |

| Magnesium (Mg) powder | Acetic Anhydride | Solvent-free, air | up to 98% (for various phenols) | researcher.life |

| Tris(pentafluorophenyl)borane | Acetic Anhydride | Not specified | High | jmchemsci.com |

This table presents data for the acetylation of various phenols, which serves as a model for the synthesis of this compound under similar solvent-free conditions.

Derivatization and Rearrangement Reactions

This compound serves as a substrate for rearrangement reactions, most notably the Fries rearrangement. This reaction is a crucial industrial method for synthesizing hydroxyaryl ketones, which are important intermediates in the production of pharmaceuticals and other fine chemicals. wikipedia.orgsigmaaldrich.com The reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.org

The Fries rearrangement of this compound is an organic reaction that transforms the aryl ester into a hydroxy aryl ketone. byjus.com Specifically, it is used to synthesize 2-hydroxy-5-nonylacetophenone (HNA), an important industrial chelating agent. The reaction involves the migration of the acetyl group from the ester's oxygen to the ortho position on the phenyl ring. wikipedia.orggoogle.com

The mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org Initially, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acetyl group. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred Lewis base. wikipedia.orgtestbook.com This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond and the generation of a free acylium carbocation. This electrophile then attacks the activated aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgspcmc.ac.in

The regioselectivity of the Fries rearrangement, which determines whether the ortho (2-hydroxy-5-nonylacetophenone) or para (4-hydroxy-3-nonylacetophenone) isomer is the major product, is highly dependent on reaction conditions like temperature and solvent. wikipedia.orgbyjus.com High temperatures favor the formation of the ortho product, which is often the thermodynamically more stable isomer due to the formation of a bidentate complex with the Lewis acid catalyst. wikipedia.org Conversely, low temperatures favor the para product. byjus.com The use of non-polar solvents also tends to favor the formation of the ortho-substituted product. byjus.com

While aluminum chloride is a traditional catalyst, it is often required in stoichiometric amounts, which poses environmental and handling challenges. researchgate.net Research has focused on developing more efficient, catalytic alternatives. Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective, low-cost, and more environmentally benign Lewis acid catalyst for this transformation, requiring only catalytic amounts (e.g., 10 mol%) to achieve moderate to good yields. researchgate.netthieme-connect.comthieme-connect.com

| Catalyst | Conditions | Major Product | Reference |

| Aluminum Chloride (AlCl₃) | High Temperature | 2-Hydroxy-5-nonylacetophenone (ortho) | wikipedia.orggoogle.com |

| Aluminum Chloride (AlCl₃) | Low Temperature | 4-Hydroxy-3-nonylacetophenone (para) | wikipedia.orgbyjus.com |

| Bismuth Triflate (Bi(OTf)₃) | 110 °C, Toluene/Nitroethane | Hydroxyaryl ketones | thieme-connect.comsorbonne-universite.fr |

| Other Lewis Acids (BF₃, TiCl₄, SnCl₄) | Varies | Ortho/Para hydroxyaryl ketones | sigmaaldrich.comorganic-chemistry.org |

This table summarizes the general conditions influencing the outcome of the Fries rearrangement for aryl acetates, applicable to this compound.

Environmental Occurrence, Fate, and Transformation

Sources and Environmental Input

4-Nonylphenyl acetate's presence in the environment is primarily linked to the degradation of widely used industrial and commercial products.

Alkylphenol ethoxylates (APEs), particularly nonylphenol ethoxylates (NPEOs), are a major class of non-ionic surfactants used globally in detergents, emulsifiers, and other industrial applications. ijesd.orgnih.gov When these compounds are released into wastewater streams, they undergo biodegradation in sewage treatment plants and the broader environment. nih.govatamanchemicals.com This process involves the stepwise shortening of the ethoxylate chain through hydrolysis, leading to the formation of short-chain nonylphenol ethoxylates and ultimately nonylphenol (NP). ijesd.orgccme.ca While the initial degradation of NPEOs can be relatively rapid, the resulting nonylphenol is more persistent. wur.nlnih.gov 4-Nonylphenol (B119669) is a significant and more toxic degradation product of these parent compounds. nih.gov

Tris(nonylphenyl)phosphite (TNPP) is an antioxidant and stabilizer used in the production of various polymers, including plastics and rubber, to protect them from degradation. food.gov.ukuseforesight.iopacklab.gr TNPP itself can degrade, particularly in the presence of moisture, through hydrolysis to form nonylphenol. food.gov.ukfoodpackagingforum.orggoogle.com Therefore, 4-nonylphenol can be present in plastic products not as an intentionally added substance, but as an impurity or a breakdown product of TNPP. food.gov.ukfoodpackagingforum.orgfood.gov.uk This has raised concerns about its potential to migrate from packaging materials. foodpackagingforum.org French authorities have proposed classifying TNPP as a Substance of Very High Concern (SVHC) due to its degradation into 4-nonylphenol, which is a known endocrine disruptor. useforesight.iopacklab.gr

The extensive use of products containing NPEOs and TNPP in both industrial and domestic settings leads to their widespread release into the environment. food.gov.ukajol.info Industrial applications include cleaning processes, pesticide formulations, and the manufacturing of plastics and rubber. agriculturejournals.czoup.com Domestically, these compounds are found in detergents, personal care products, and food packaging materials. agriculturejournals.czrupahealth.com Wastewater from both industrial and municipal sources is a primary pathway for these compounds to enter aquatic environments. health.state.mn.usaloki.hu The presence of 4-nonylphenol has been detected in various food packaging materials like PVC films and polystyrene, from which it can migrate into food simulants. agriculturejournals.cznih.gov

Environmental Distribution and Compartmentalization

Once released, 4-nonylphenol and its precursors are distributed throughout various environmental compartments due to their physicochemical properties.

4-Nonylphenol is frequently detected in a range of aquatic environments.

Wastewater: Raw and treated wastewater are significant sources of nonylphenols in the environment. health.state.mn.usmdpi.com Concentrations in influent wastewater can be substantial, and while treatment processes remove a portion, residual amounts are still discharged into receiving waters. aloki.humdpi.com

Surface Water: Consequently, nonylphenols are widespread in rivers, lakes, and coastal waters. aloki.hunih.gov Concentrations can vary significantly depending on the proximity to urban and industrial discharge points. mdpi.com For instance, a study of the Pearl River Estuaries in South China found nonylphenol concentrations in surface water ranging from 1,740 to 16,200 ng/L in July. iwaponline.com

Groundwater: Leaching from contaminated sites and infiltration from polluted surface waters can lead to the presence of nonylphenols in groundwater. ccme.caepa.gov

Sediments: Due to its hydrophobic nature, 4-nonylphenol has a strong tendency to adsorb to particulate matter and accumulate in sediments. nih.govaloki.hucabidigitallibrary.org Sediment concentrations are often several orders of magnitude higher than those in the overlying water column. aloki.huepa.gov For example, sediment concentrations in the Pearl River Estuaries ranged from 28 to 92 ng/g dry weight. iwaponline.com In some highly polluted areas, sediment concentrations have been reported to be as high as 14,100 µg/kg. oup.com The persistence of nonylphenol in sediments can be long-term, with one study detecting high concentrations at a site 20 years after a sewage treatment plant had ceased operations. oup.comepa.gov

Table 1: Concentration of 4-Nonylphenol in Various Aquatic Environments

The environmental reach of 4-nonylphenol extends beyond aquatic systems to soil and the atmosphere.

Soil: Nonylphenols can enter the terrestrial environment through the application of sewage sludge or pulp and paper mill sludge to agricultural lands, as well as from landfill sites. ccme.ca Due to their tendency to sorb to organic matter, they are expected to have low mobility in soil. mst.dk However, biodegradation in soil can be slow, with one study indicating a half-life of around 30 days. mst.dk Another study on the degradation of nonylphenol in agricultural soils showed an initial rapid degradation followed by a persistent, recalcitrant fraction. nih.gov

Air: As a semi-volatile organic compound, 4-nonylphenol can vaporize from contaminated water surfaces and wastewater treatment facilities into the atmosphere. mdpi.comnih.gov It is then subject to atmospheric transport and degradation by photochemically produced hydroxyl radicals, with a calculated half-life of approximately 7.5 hours. nih.gov The presence of nonylphenol in the atmosphere suggests that this is a significant pathway for its transport in the environment. mdpi.com

Table 2: Compound Names Mentioned

Detection in Food Products and Packaging Materials

4-Nonylphenol (NP), a recognized environmental contaminant, has been detected in various food contact materials. Its presence is generally not due to its direct use but rather as an impurity or a degradation product of other additives. food.gov.ukfood.gov.uk Specifically, NP can arise from the breakdown of tris(nonylphenyl)phosphite (TNPP), an antioxidant used to stabilize polymers like rubber, styrenes, and polyolefins, and alkylphenol ethoxylates, which are used as dispersing or stabilizing agents in plastics, rubber, and papers. food.gov.ukresearchgate.net

Studies have identified NP in a range of food packaging materials. Analysis of 25 different food-contact materials revealed NP concentrations from <0.03 to 1.4 µg/g in most samples, with significantly higher levels of 64-287 µg/g found in certain polystyrene and polyvinyl chloride (PVC) samples. researchgate.netresearchgate.net For instance, high levels have been found in plasticized PVC cling film, which was attributed to the use of TNPP as a stabilizer for the plasticizers in the film. researchgate.net

The detection of NP in packaging materials raises concerns about its potential to migrate into food. Migration studies have confirmed this transfer. For example, NP was found to migrate from PVC films into food simulants such as n-heptane (representing fatty foods), distilled water, and 4% acetic acid. nih.gov In tests mimicking domestic use, NP migration from PVC films into cheese and cake was observed, with resulting concentrations between 0.2 to 0.8 mg/kg in cheese and 0.3 to 0.6 mg/kg in cake. food.gov.uk The amount of NP that migrates is influenced by factors like food type, contact time, and temperature. nih.gov

Environmental Degradation Pathways

Microbial Biodegradation

Microbial transformation is the principal mechanism for the breakdown of 4-Nonylphenol in water, soil, and sediments. aloki.hu A wide variety of microorganisms have demonstrated the ability to degrade this compound, although the efficiency and pathways can vary significantly based on environmental conditions and the specific microbial species present.

Aerobic vs. Anaerobic Conditions

The presence or absence of oxygen profoundly affects the biodegradation of 4-Nonylphenol.

Aerobic Conditions: Under aerobic conditions, the biodegradation of NP can be relatively rapid, with reported half-lives ranging from a few days to over a month. psu.edu For example, in one study, the half-life of NP in river sediment under oxic conditions ranged from 0.9 to 13.2 days. mdpi.com Aerobic degradation typically proceeds via the terminal oxidative pathway. nih.gov However, the degradation rate is highly dependent on the structure of the NP isomer, with more branched isomers often showing greater persistence. mdpi.com

Anaerobic Conditions: NP is generally more persistent under anaerobic conditions. nih.gov Half-lives for anaerobic degradation have been reported to be significantly longer, ranging from approximately 24 to 70 days. mst.dk Anaerobic bioconversion has been observed under various redox conditions, including denitrifying, sulfate-reducing, and methanogenic conditions, though degradation is often slower and sometimes incomplete. nih.govresearchgate.net For instance, one study found that anaerobic bioconversion of linear 4-n-NP occurred under denitrifying conditions but not readily under methanogenic or sulfate-reducing conditions in the tested sediment. nih.gov

Specific Microbial Strains and Consortia Involved

Numerous bacterial and fungal strains capable of degrading 4-Nonylphenol have been isolated from various environments, including sewage sludge, soil, and river sediments.

Bacterial Strains: Several bacterial genera have been identified with NP-degrading capabilities. These include Pseudomonas, Bacillus, Sphingomonas, Alcaligenes, Shewanella, and Acidovorax. food.gov.ukresearchgate.net For example, a study isolated eight bacterial strains from sewage sludge, with Bacillus safensis CN12, Shewanella putrefaciens CN17, and Alcaligenes faecalis CN8 showing the highest degradation rates for 4-n-NP. food.gov.uk Strains like Pseudomonas sp. and Acidovorax sp. have also been noted for their significant NP degradation ability. researchgate.net

Microbial Consortia: Often, a consortium of different microbial species acting synergistically achieves more effective degradation than single strains. In anaerobic fluidized bed reactors used for sewage treatment, the addition of 4-NP promoted the selection of a microbial consortium including genera such as Geothrix, Holophaga, Aeromonas, Pelobacter, Pseudomonas, and Delftia, which are linked to the degradation of aromatic compounds.

Molecular Mechanisms of Degradation (e.g., Ring Cleavage, Ipso-Hydroxylation)

The molecular pathways for the microbial breakdown of 4-Nonylphenol are complex. Two primary mechanisms have been elucidated:

Ipso-Hydroxylation: This is a key pathway, particularly for branched NP isomers degraded by bacteria like Sphingomonas. It involves an unusual ipso-substitution, where the alkyl group at the C-4 position of the phenol (B47542) ring is replaced by a hydroxyl group. researchgate.net This initial oxidation step leads to the formation of hydroquinone, which can then undergo further degradation. researchgate.net

Ring Cleavage: Following initial hydroxylation of the aromatic ring (either at the ipso position or an ortho position), the ring becomes susceptible to cleavage. This is a common mechanism in the degradation of aromatic compounds. Enzymes such as catechol 1,2-dioxygenase can cleave the aromatic ring, breaking it open and allowing the resulting aliphatic acids to be funneled into central metabolic pathways. rupahealth.com In some bacteria, genes for ring-cleaving dioxygenases have been shown to be upregulated during NP degradation. food.gov.uk

Alkyl Chain Oxidation: Another proposed mechanism involves the oxidation of the nonyl side chain, which can form various hydroxyl, carbonyl, and carboxyl groups before the aromatic ring is attacked. researchgate.net This pathway may be particularly relevant for linear NP isomers under certain conditions. nih.govresearchgate.net

Influence of Environmental Factors on Biodegradation Rate

The rate and extent of 4-Nonylphenol biodegradation are influenced by a variety of environmental and chemical factors.

Temperature: Temperature is a critical factor, with increased temperatures generally enhancing the degradation rate under both aerobic and anaerobic conditions. mst.dkpsu.edu Conversely, a decrease in temperature can significantly slow down NP removal. researchgate.net

pH: The optimal pH for NP degradation in sludge has been reported to be around 7.0. psu.edu Deviations from this optimal pH can inhibit microbial activity and reduce degradation efficiency.

Nutrient Availability: The presence of other organic compounds can influence NP degradation. The addition of yeast extract has been shown to enhance degradation rates. mst.dk Some studies have found that the presence of co-substrates like glucose did not decrease NP degradation, suggesting that the compound can be degraded even when more easily metabolizable carbon sources are available. researchgate.net

Bioavailability: Due to its low water solubility and high hydrophobicity, NP tends to adsorb strongly to sediment and sludge, which can limit its availability to microorganisms and thus slow down its degradation. mst.dk The initial concentration of NP can also affect its persistence; in some cases, it degrades more rapidly at lower concentrations.

Oxidative Degradation (e.g., Free Radicals, Fenton's Reagent)

The oxidative degradation of nonylphenolic compounds, including their acetate (B1210297) derivatives, is a key process in their environmental transformation. Advanced Oxidation Processes (AOPs) that generate highly reactive free radicals, such as hydroxyl radicals (•OH), are effective in breaking down these persistent pollutants.

Degradation via Free Radicals: Nonylphenoxy acetic acids (NPECs) are themselves products of the oxidative transformation of nonylphenol ethoxylates (NPEOs). The biodegradation pathway of NPEOs involves the stepwise shortening of the ethoxylate chain, followed by oxidation to form carboxylated intermediates like nonylphenoxy acetic acid and nonylphenoxy ethoxy acetic acid researchgate.net. This indicates that the acetate-related moiety is part of a broader oxidative degradation sequence.

Studies on the parent compound, 4-nonylphenol (4-NP), demonstrate its susceptibility to degradation by free radicals. Zerovalent iron (ZVI) has been used to generate hydroxyl free radicals in aqueous solutions, leading to the rapid mineralization of 4-NP nih.govnih.govresearchgate.net. In one study, the degradation of 4-NP followed first-order kinetics, with half-lives as short as 3.5 to 10.5 minutes, depending on the concentration of the iron powder used to generate the radicals nih.govnih.gov. This process effectively converts the toxic compound into less harmful substances like carbon dioxide and water nih.gov.

Degradation via Fenton's Reagent: The Fenton process (using Fe²⁺ and H₂O₂) is another AOP that produces hydroxyl radicals and has proven effective for degrading nonylphenolic compounds. Research on NPEOs shows that the Fenton process can achieve significant removal, with one study reporting an 84% reduction in NPEOs within six minutes under optimal conditions (pH 3.0 and 25°C) nih.gov. The degradation proceeds through the shortening of the ethoxylate chain and the formation of intermediates, including nonylphenol and short-chain carboxylated derivatives nih.gov. Although specific kinetic data for this compound is not available, the effectiveness of Fenton's reagent on the broader class of nonylphenolic compounds suggests it would be a viable degradation pathway nih.govcore.ac.ukmdpi.comresearchgate.net.

Photodegradation (e.g., Reaction with Hydroxyl Radicals in Atmosphere)

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. This can occur through direct photolysis or, more commonly, through reactions with photochemically produced species like hydroxyl radicals.

Photocatalytic Degradation in Water: Research has been conducted on the photocatalytic degradation of nonylphenol metabolites, including nonylphenoxyacetic acid (NPEC). A study using a UV/photocatalytic silica (B1680970) gel treatment found that NPEC, 4-nonylphenol (NP), and nonylphenol monoethoxylate (NP1EO) could be effectively degraded, with removal rates of 85-93% after 40 minutes of irradiation koreascience.kr. The degradation followed pseudo-first-order kinetics, and the effectiveness of the treatment was found to be in the order of NPEC > NP > NP1EO, indicating that the carboxylated form is highly susceptible to this photocatalytic process koreascience.kr. No intermediate products were identified, suggesting complete mineralization was possible koreascience.kr. Another study using TiO₂ nanotube photoelectrodes also showed that hydroxyl radicals were the primary species responsible for the degradation of 4-NP nih.govresearchgate.net.

Atmospheric Photodegradation: In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl radicals nsfc.gov.cn. For the parent compound 4-nonylphenol, it is expected to exist mainly in the vapor phase and be degraded by this reaction mst.dknih.gov. The estimated atmospheric half-life for this reaction is approximately 7.5 hours nih.gov. While direct data for this compound is unavailable, it is likely that it would also be susceptible to atmospheric degradation by hydroxyl radicals, a common fate for volatile and semi-volatile organic compounds atamanchemicals.com.

Persistence and Recalcitrance in Environmental Matrices

The persistence of a compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Nonylphenolic compounds, including their acetate derivatives, are known for their tendency to persist in the environment.

Degradation products of NPEOs, such as nonylphenoxy acetate, are noted to be much more persistent in the environment compared to their parent chemicals industrialchemicals.gov.auredox.com. These intermediates are considered recalcitrant to microbial attack and are less readily biodegraded researchgate.netccme.caaloki.hu. This persistence can lead to their accumulation in various environmental compartments, particularly in groundwater, where they are reported to be persistent lsu.edu.

Half-lives in Various Environmental Compartments

The half-life of a compound is a key indicator of its persistence. While specific half-life data for this compound is not documented in the reviewed literature, information on the closely related 4-nonylphenol provides essential context for the persistence of the nonylphenolic structure in different environments.

The half-life of 4-nonylphenol varies significantly depending on the environmental matrix and the prevailing conditions (e.g., aerobic vs. anaerobic). For instance, under anaerobic conditions, which are common in sediments, degradation is much slower nih.gov. The half-life of 4-nonylphenol in sediment has been estimated to be more than 60 years in some cases atamanchemicals.com. Other studies in freshwater sediments have reported dissipation half-lives ranging from 28 to 104 days nih.govlsu.edu. In soil, the degradation half-lives of various nonylphenol isomers have been observed to range from approximately 2 to 12 days under specific reclaimed water irrigation conditions mdpi.com. In surface water, a half-life of around 30 days has been suggested for 4-nonylphenol mst.dk. Given that nonylphenoxy acetates are generally more persistent than their parent compounds, their half-lives are expected to be longer than those of the more rapidly degrading NPEOs redox.com.

| Environmental Compartment | Compound | Reported Half-life | Conditions | Source(s) |

|---|---|---|---|---|

| Soil | NP Isomers | 2.0 - 8.7 days | Reclaimed water irrigated soil (China) | mdpi.com |

| Soil | NP Isomers | 5.2 - 11.8 days | Reclaimed water irrigated soil (Florida, USA) | mdpi.com |

| Sediment | NP | >60 years | General estimate | atamanchemicals.com |

| Sediment | NP | 66 days | Freshwater mesocosm | nih.gov |

| Sediment | NP | 28 - 104 days | Mesocosm experiments | lsu.edu |

| Surface Water | NP | ~30 days | General estimate | mst.dk |

| Atmosphere (Vapor Phase) | NP | 7.5 hours | Calculated, reaction with hydroxyl radicals | nih.gov |

Factors Contributing to Persistence

Several physicochemical properties and environmental factors contribute to the persistence of 4-nonylphenol and its derivatives.

Hydrophobicity and Low Water Solubility: 4-Nonylphenol is a hydrophobic compound with a high octanol-water partition coefficient (log Kow) and low water solubility aloki.humdpi.comsolubilityofthings.com. This causes it to preferentially adsorb to organic matter in soil, sludge, and sediments rather than remaining dissolved in water ccme.carupahealth.com. This partitioning behavior sequesters the compounds in matrices where microbial activity and degradation rates can be significantly lower, especially under anaerobic conditions nih.govaloki.hu.

Adsorption to Particulates: The strong tendency of nonylphenolic compounds to attach to particulate matter facilitates their long-range transport in the environment and protects them from degradation nih.gov. This adsorption is a key factor in their accumulation in sewage sludge during wastewater treatment researchgate.netaloki.hu.

Chemical Structure: The stability of the aromatic ring and the branched nature of the nonyl group in many commercial nonylphenol products contribute to their resistance to microbial degradation aloki.humdpi.com. Certain isomers of nonylphenol are known to be more resistant to biodegradation than others aloki.humdpi.com.

Environmental Conditions: The rate of degradation is highly dependent on environmental factors such as temperature, pH, and the presence of oxygen ccme.canih.gov. Under anaerobic conditions, which prevail in deeper sediments and some groundwater systems, the degradation of nonylphenolic compounds is significantly slower, leading to greater persistence nih.govaloki.hu.

Ecotoxicology and Biological Activity

Toxicity to Aquatic Organisms

4-Nonylphenol (B119669), the primary metabolite of 4-nonylphenyl acetate (B1210297), is recognized as a significant aquatic pollutant with demonstrated toxicity to a wide range of organisms.

Acute and chronic toxicity studies have established that 4-nonylphenol is harmful to aquatic life at various concentrations. Acute toxicity, typically measured over a short period (e.g., 96 hours), reveals the immediate lethal effects of the compound. Chronic toxicity studies, conducted over a longer duration, assess the sublethal impacts on growth, reproduction, and survival.

Studies on various fish species have highlighted the detrimental effects of 4-nonylphenol. For the air-breathing catfish, Heteropneustes fossilis, the 96-hour median lethal concentration (LC50) for 4-NP has been reported to be between 1600 µg/L and 1632 µg/L. lookchem.comniscpr.res.in In chronic exposure scenarios, this species has been shown to accumulate 4-NP in various tissues, with the brain showing the highest concentration. lookchem.comniscpr.res.in Research on the freshwater fish Channa punctatus determined a 96-hour LC50 value of 1.27 mg/L for 4-nonylphenol. google.com

Studies on zebrafish (Danio rerio) have shown that 4-NP can disrupt development. molaid.com In rainbow trout (Oncorhynchus mykiss), exposure to 4-NP has been linked to the induction of vitellogenin, a female-specific protein, in male fish, indicating its estrogenic effects. The mosquitofish (Gambusia affinis) has also been utilized in studies demonstrating the reproductive toxicity of 4-NP.

Aquatic invertebrates are also highly susceptible to 4-nonylphenol. The water flea, Daphnia magna, a common test organism, has shown sensitivity to 4-NP. chemblink.com The amphipod Hyalella azteca is among the most sensitive freshwater invertebrates, with a reported 96-hour EC50 of 0.0207 mg/L. google.com Studies on the midge Chironomus tentans have also contributed to understanding the sediment toxicity of 4-NP.

A study on six freshwater invertebrate species in Taiwan reported 48-hour LC50 values for 4-NP ranging from 20 to 508 µg/L. lac-bac.gc.ca The most sensitive species in this study was the water flea Ceriodaphnia cornuta, with a 48-hour LC50 of 20 µg/L. lac-bac.gc.ca

4-Nonylphenol has been shown to inhibit the growth of various algae species, which form the base of the aquatic food web. The 96-hour EC50 values for growth inhibition in the green alga Scenedesmus subspicatus have been reported, with a 72-hour EC10 (the concentration causing a 10% effect) for biomass of 3.3 µg/L, indicating high toxicity. google.com Another study found the 96-hour EC50 of 4-NP to be 2.89 mg/L for Chlorella pyrenoidosa and 1.54 mg/L for Scenedesmus obliquus.

The toxicity of 4-nonylphenol is assessed through various lethal and sublethal endpoints. Lethal endpoints include the LC50, which is the concentration that is lethal to 50% of the test population. Sublethal endpoints are observed at lower concentrations and can include effects on growth, reproduction, development, and behavior. For 4-NP, sublethal effects include altered reproductive success, developmental abnormalities, and changes in swimming behavior in fish.

| Organism | Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Fish | Heteropneustes fossilis | 96-hr LC50 | 1600 - 1632 | lookchem.comniscpr.res.in |

| Fish | Channa punctatus | 96-hr LC50 | 1270 | google.com |

| Invertebrate | Hyalella azteca | 96-hr EC50 | 20.7 | google.com |

| Invertebrate | Ceriodaphnia cornuta | 48-hr LC50 | 20 | lac-bac.gc.ca |

| Algae | Scenedesmus subspicatus | 72-hr EC10 (Biomass) | 3.3 | google.com |

| Algae | Chlorella pyrenoidosa | 96-hr EC50 | 2890 | |

| Algae | Scenedesmus obliquus | 96-hr EC50 | 1540 |

Endocrine Disrupting Chemical (EDC) Properties and Mechanisms

4-Nonylphenol, the active metabolite of 4-nonylphenyl acetate, is a well-established endocrine-disrupting chemical (EDC). Its chemical structure mimics that of the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors in organisms. This interaction can trigger a cascade of hormonal responses, leading to adverse effects on reproduction and development.

The endocrine-disrupting mechanisms of 4-NP include:

Estrogen Receptor Binding: 4-NP can bind to estrogen receptors, acting as an estrogen agonist and initiating estrogenic responses.

Anti-androgenic Effects: In addition to its estrogenic activity, 4-NP has been shown to exhibit anti-androgenic effects, interfering with the function of male hormones.

Altered Hormone Synthesis and Metabolism: 4-NP can interfere with the synthesis, secretion, transport, and metabolism of natural hormones.

These endocrine-disrupting properties can lead to feminization of male fish, reduced fertility, and developmental abnormalities in a variety of aquatic species. The concern over these effects has led to restrictions on the use of nonylphenol and its precursors in many regions.

Estrogenic Activity and Estrogen Receptor Binding

4-Nonylphenol (4-NP), a related compound and a metabolite of this compound, exhibits weak estrogenic activity. nih.gov It can bind to estrogen receptors (ERs), though with a lower affinity than the natural hormone estradiol. nih.govniph.go.jp Studies have demonstrated that 4-NP can induce estrogenic responses in various models. For instance, in MCF-7 human breast cancer cells, a common in vitro model for assessing estrogenicity, 4-NP has been shown to stimulate cell proliferation, an estrogen-dependent process. tandfonline.com

The binding affinity of 4-NP for estrogen receptors can differ across species. niph.go.jp For example, the inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits a biological response by 50%, for 4-NP binding to human ERα were found to be higher compared to those for quail, Xenopus, and medaka ERα. niph.go.jp This suggests a species-specific sensitivity to the estrogenic effects of this compound. While 4-NP can mimic estrogenic effects, the molecular mechanism of its action may differ from that of natural hormones, as it does not appear to induce the same conformational changes in the estrogen receptor that are necessary for interaction with certain coactivators. unil.ch

Table 1: Estrogenic Activity of 4-Nonylphenol

| Assay Type | Model System | Observed Effect | Reference |

| Cell Proliferation | MCF-7 cells | Stimulated proliferation | tandfonline.com |

| Receptor Binding | Human ERα | Competitive binding | niph.go.jpunil.ch |

| Gene Expression | Mouse Uterus | Activation of estrogen-responsive genes | nih.gov |

Antiandrogenic Effects

In addition to its estrogenic activity, 4-Nonylphenol has been identified as an antiandrogen. nih.gov It can act as an antagonist to the androgen receptor (AR), interfering with the normal function of androgens. nih.gov This antiandrogenic activity has been demonstrated in yeast-based detection systems where 4-NP was shown to be a potent AR antagonist, comparable to the known antiandrogen, cyproterone (B1669671) acetate. nih.gov

The molecular mechanisms underlying the antiandrogenic effects of 4-NP involve multiple steps in the androgen receptor signaling pathway. It has been shown to inhibit the binding of the natural androgen, 5α-dihydroxytestosterone (DHT), to the androgen receptor. nih.gov Furthermore, 4-NP can disrupt the nuclear translocation of the androgen receptor and interfere with its interaction with coactivators, which are essential for subsequent gene transcription. nih.gov This ultimately leads to the inhibition of androgen-induced transcriptional activity. nih.gov

Disruption of Hormone Biosynthesis and Metabolism

This compound and its metabolites can disrupt the normal synthesis and metabolism of hormones. nih.govmdpi.com These compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's homeostatic equilibrium and reproductive processes. nih.gov The mechanisms of disruption include mimicking or antagonizing the action of endogenous hormones, as well as altering their synthesis, transport, and metabolism. mdpi.com

Exposure to 4-NP has been shown to affect the expression and activity of key enzymes involved in steroidogenesis. For example, studies in male catfish have demonstrated that 4-NP exposure leads to an upregulation of gonadal aromatase (CYP19a1a) gene expression and a downregulation of the 3-beta-hydroxysteroid dehydrogenase (3-β HSD) gene in the testes. nih.gov Aromatase is a critical enzyme that converts androgens to estrogens, and its altered expression can disrupt the balance of sex hormones. researchgate.nethilarispublisher.com Conversely, 3-β HSD is essential for the biosynthesis of androgens, estrogens, and other steroid hormones. nih.gov

Effects on Reproductive Systems

The endocrine-disrupting properties of this compound and its derivatives have significant implications for the reproductive health of aquatic organisms. nih.gov Exposure to these xenoestrogens has been linked to a range of adverse effects on reproductive parameters in numerous fish species. nih.gov

Studies have shown that exposure to 4-NP can lead to a dose-dependent reduction in the gonadosomatic index, fecundity (the number of eggs produced), and the diameter of oocytes in female fish. researchgate.netnih.gov Histological examinations have revealed that 4-NP impairs gonadal growth, particularly affecting oocyte development and differentiation. researchgate.netnih.gov Furthermore, exposure to 4-NP has been associated with reduced fertilization rates, hatching success, and larval survival in fish. nih.gov These detrimental effects on reproductive success highlight the potential for 4-NP to impact fish populations. nih.gov

Table 2: Effects of 4-Nonylphenol on Fish Reproduction

| Parameter | Species | Observed Effect | Reference |

| Gonadosomatic Index | Nile Tilapia | Reduction | researchgate.netnih.gov |

| Fecundity | Nile Tilapia | Reduction | researchgate.netnih.gov |

| Oocyte Diameter | Nile Tilapia | Reduction | researchgate.netnih.gov |

| Fertilization | Various Fish Species | Reduction | nih.gov |

| Hatching | Various Fish Species | Reduction | nih.gov |

| Larval Survival | Various Fish Species | Reduction | nih.gov |

Gene Expression Alterations

Exposure to this compound can lead to significant alterations in the expression of genes that are crucial for reproduction and the maintenance of sexual characteristics. nih.gov These changes in gene expression are a key mechanism through which this compound exerts its endocrine-disrupting effects.

One of the most well-documented effects is the induction of vitellogenin (vtg) gene expression. mdpi.comnih.gov Vitellogenin is an egg yolk precursor protein normally produced by females; its presence in males is a widely used biomarker for exposure to estrogenic compounds. mdpi.com Studies have also shown that 4-NP can alter the expression of genes encoding key steroidogenic enzymes. For instance, in the testes of male catfish, 4-NP exposure has been observed to upregulate the expression of gonadal aromatase (cyp19a1a) and downregulate the expression of 3-beta-hydroxysteroid dehydrogenase (3-β HSD). nih.gov Aromatase (cyp19a1a) is responsible for converting androgens to estrogens, and its increased expression can lead to feminization effects. hilarispublisher.comsemanticscholar.org Conversely, 3-β HSD is a critical enzyme in the synthesis of various steroid hormones, and its downregulation can disrupt normal steroidogenesis. nih.govsemanticscholar.org

Cellular and Biochemical Toxicity

Induction of Oxidative Stress

Exposure to 4-Nonylphenol has been shown to induce oxidative stress in various cell types and tissues. nih.govnih.govresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. researchgate.net

Studies have demonstrated that 4-NP can cause an intracellular accumulation of ROS. nih.gov This increase in ROS can lead to lipid peroxidation, which is the oxidative degradation of lipids in cell membranes, resulting in cell damage. nih.govnih.govresearchgate.net For example, in rat Sertoli cells, short-term treatment with 4-NP led to an accumulation of ROS and increased lipid peroxidation. nih.gov Similarly, in the liver of rats exposed to 4-NP, a significant increase in ROS and a decrease in antioxidant enzymes were observed, indicating a state of oxidative stress. nih.gov The induction of oxidative stress is considered a key mechanism underlying the cellular toxicity of 4-NP. researchgate.net

Table 3: Indicators of Oxidative Stress Induced by 4-Nonylphenol

| Indicator | Biological System | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) | Rat Sertoli Cells, Rat Liver | Increased accumulation | nih.govnih.gov |

| Lipid Peroxidation | Rat Sertoli Cells, Rat Liver, Rat Testis | Increased levels | nih.govnih.govresearchgate.net |

| Antioxidant Enzymes | Rat Liver, Rat Testis | Decreased activity | nih.govresearchgate.net |

Alteration of Antioxidant Enzyme Levels (e.g., SOD, Catalase, GPx)

Exposure to 4-Nonylphenol (4-NP), a related compound to this compound, has been shown to significantly alter the levels of key antioxidant enzymes in various organisms. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against oxidative stress by detoxifying reactive oxygen species (ROS).

In a study on male rats, administration of 4-NP led to a significant decrease in the activities of all three antioxidant enzymes (SOD, CAT, and GPx) in the liver compared to the control group. nih.gov This reduction in antioxidant capacity suggests an increased susceptibility to oxidative damage. Similarly, in the catfish Heteropneustes fossilis, exposure to 4-NP resulted in a dose- and duration-dependent decrease in SOD, CAT, and GPx levels in the testes. researchgate.net

Conversely, some studies have reported an increase in antioxidant enzyme activities following 4-NP exposure. In the Far Eastern catfish Silurus asotus, dietary exposure to 4-NP induced an elevation in hepatic lipid peroxide levels, which was accompanied by an increase in the activities of glutathione reductase, SOD, and CAT after four weeks. nih.govsemanticscholar.org This suggests a compensatory response to the initial oxidative stress. The differing responses in enzyme activity across studies may be attributed to factors such as the species tested, the dose and duration of exposure, and the specific tissue analyzed. nih.gov

Table 1: Effect of 4-Nonylphenol on Antioxidant Enzyme Levels in Male Rat Liver

| Antioxidant Enzyme | Activity in Control Group | Activity in 4-NP-Treated Group | Significance |

| Superoxide Dismutase (SOD) | Normal | Decreased | p < 0.05 |

| Catalase (CAT) | Normal | Decreased | p < 0.01 |

| Glutathione Peroxidase (GPx) | Normal | Decreased | p < 0.001 |

| Data derived from a study on male Sprague-Dawley rats treated with 4-NP. nih.gov |

Cell Death Mechanisms (Apoptosis, Necrosis)

4-Nonylphenol has been demonstrated to induce cell death through both apoptosis and necrosis in various cell types. nih.govnih.gov Apoptosis, or programmed cell death, is a regulated process characterized by cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. wikipedia.org Necrosis, on the other hand, is a form of traumatic cell death resulting from acute cellular injury. wikipedia.org

In a human hepatic cell line (HepG2), 4-NP was found to significantly reduce cell viability and induce apoptosis, evidenced by the activation of caspase-3 and overexpression of p53. researchgate.netnih.gov Similarly, in human gastric AGS cells, 4-NP at a concentration of 10⁻⁷ M induced apoptosis through the activation of caspases 8 and 3. nih.gov However, at higher concentrations (10⁻⁶ and 10⁻⁵ M), the cells appeared to undergo necrosis, suggesting a dose-dependent effect on the cell death mechanism. nih.gov

Studies on male rats have also shown that 4-NP treatment leads to a significant increase in TUNEL-positive cells in the liver, indicative of apoptosis. nih.gov The induction of apoptosis by 4-NP is a critical factor in its hepatotoxicity and potential to promote the progression of nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov

ER-Stress Response and Mitochondrial Dysfunction

The cytotoxic effects of 4-Nonylphenol are closely linked to the induction of endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. The ER is a critical organelle for protein folding and calcium homeostasis, and its disruption can trigger the unfolded protein response (UPR), leading to cellular dysfunction and apoptosis. mdpi.com

In human hepatic (HepG2) and intestinal epithelial (Caco-2) cell lines, 4-NP exposure has been shown to trigger an ER-stress response. researchgate.netnih.govnih.gov This is characterized by the upregulation of key ER stress markers such as GRP78, CHOP, and the spliced form of XBP1. researchgate.netnih.gov The induction of ER stress by 4-NP appears to be a crucial step in initiating apoptosis. nih.gov

Furthermore, 4-NP-induced apoptosis involves a dysregulation of mitochondrial physiology. researchgate.netnih.gov This includes a decrease in mitochondrial functionality and an overexpression of markers associated with mitochondrial dynamics. researchgate.netnih.govnih.gov The interplay between ER stress and mitochondrial dysfunction creates a signaling cascade that ultimately leads to the activation of caspases and apoptotic cell death. mdpi.com

Genotoxicity and DNA Damage (e.g., DNA fragmentation, COMET assay)

4-Nonylphenol has been identified as a genotoxic agent, capable of inducing DNA damage in various organisms. researchgate.net Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The Comet assay, or single-cell gel electrophoresis, is a widely used method to assess DNA damage at the level of individual cells. rsc.orgnih.govnih.gov

Studies have shown that exposure to 4-NP can lead to DNA fragmentation and the formation of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage. researchgate.netnih.gov In the mussel Mytilus edulis, exposure to nonylphenol has been shown to cause DNA single-strand breaks. nih.gov Furthermore, in developing barnacle larvae, nonylphenol induced changes at the genomic level. nih.gov

The genotoxic effects of 4-NP are a significant concern as they can lead to long-term adverse health outcomes. The ability of 4-NP to damage DNA underscores its potential as a carcinogen and highlights the need for further research into its mechanisms of action.

Bioaccumulation and Tissue Distribution

Accumulation in Various Tissues (e.g., Liver, Kidney, Brain, Muscle, Adipose Tissue, Gonads, Plasma)

Due to its lipophilic nature, this compound and its parent compound, 4-Nonylphenol, have the potential to bioaccumulate in the tissues of organisms. nih.govresearchgate.net Studies have demonstrated the presence of 4-NP in a wide range of tissues, indicating its widespread distribution throughout the body following exposure. rsc.orgrsc.orgtandfonline.comtandfonline.comresearchgate.net

In a study on the catfish Heteropneustes fossilis, the highest accumulation of 4-NP was recorded in the brain, followed by the gills, kidney, liver, ovary, plasma, and muscle. tandfonline.comtandfonline.comresearchgate.net This differential accumulation highlights the varying affinities of different tissues for this compound. In mice, following intraperitoneal injection, notable accumulation of radiolabeled 4-NP was observed in the stomach, small intestine, large intestine, liver, and adipose tissue. rsc.orgrsc.org After oral administration, the highest concentrations were found in the gastrointestinal tract, liver, and kidneys. rsc.orgrsc.org

Human studies have also detected 4-NP in various tissues. In an analysis of paired human tissue samples, bisphenol-A (a related compound) was found in the highest concentrations in adipose tissue, followed by the liver and brain. researchgate.net While the levels of 4-n-nonylphenol were much lower, its presence in these tissues confirms its ability to be absorbed and distributed in the human body. researchgate.net

Table 2: Tissue Distribution of Radiolabeled 4-Nonylphenol in Mice 1 Hour Post-Intraperitoneal Injection

| Tissue | Accumulation (%ID per g) |

| Stomach | 25.84 ± 2.81 |

| Small Intestine | 9.87 ± 2.52 |

| Large Intestine | 5.72 ± 1.58 |

| Liver | 4.50 ± 0.27 |

| Adipose Tissue | 4.35 ± 1.87 |

| Data represents the percentage of injected dose per gram of tissue. rsc.orgrsc.org |

Dose- and Duration-Dependent Accumulation

The bioaccumulation of 4-Nonylphenol in tissues is generally both dose- and duration-dependent. tandfonline.comtandfonline.com This means that higher exposure concentrations and longer exposure times lead to greater accumulation of the compound in the body.

A chronic study on the catfish Heteropneustes fossilis exposed to two different concentrations of 4-NP over 60 days clearly demonstrated this relationship. tandfonline.comtandfonline.comresearchgate.net Tissues from fish in the high-dose group consistently showed greater accumulation of 4-NP compared to those in the low-dose group across all time points (15, 30, 45, and 60 days). tandfonline.comtandfonline.com The accumulation in most tissues increased with the duration of exposure, indicating a time-dependent uptake. tandfonline.comtandfonline.com

This dose- and duration-dependent accumulation has significant implications for the long-term toxicity of this compound. Continuous exposure, even at low environmental concentrations, can lead to a gradual build-up of the compound in various organs, potentially reaching levels that can cause adverse health effects.

Bioconcentration Factors in Different Organisms

Given the expected rapid hydrolysis of this compound to 4-nonylphenol in vivo, the bioaccumulation of the parent compound is largely dictated by the ecotoxicological profile of 4-NP. Numerous studies have investigated the bioconcentration of 4-NP in a variety of aquatic organisms, revealing a moderate to high potential for accumulation. The BCF values for 4-NP are species-dependent and can vary significantly.

Below is a summary of experimentally determined BCF values for 4-nonylphenol in several aquatic organisms. These values provide an indication of the potential for bioaccumulation following exposure to this compound and its subsequent metabolism.

Bioconcentration Factors (BCF) for 4-Nonylphenol in Various Organisms

| Organism | Species | BCF Value | Reference |

|---|---|---|---|

| Stickleback | Gasterosteus aculeatus | 1,300 | nih.gov |

| Mussel | Mytilus edulis | 3,400 | nih.gov |

| River Snail | Senotaia quadrata histrica | 70 (wet weight basis) | nih.gov |

| Melanian Snail | Semisulcospira libertina libertina | 66 (wet weight basis) | nih.gov |

| Oyster | Crassostrea gigas | 2,900 | nih.gov |

| Snail | Thais clavigera | 2,200 | nih.gov |

It is important to note that these BCF values are for 4-nonylphenol and not this compound itself. The actual bioaccumulation of this compound will also be influenced by the rate of its uptake and the efficiency of its metabolic conversion to 4-nonylphenol within the organism.

Factors Influencing Bioaccumulation (e.g., Lipophilicity, Metabolism)

The bioaccumulation of a chemical in an organism is a complex process governed by several factors, including the compound's physicochemical properties and the organism's metabolic capabilities. For this compound, the key factors influencing its bioaccumulation are its high lipophilicity and its expected rapid metabolism to 4-nonylphenol.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log Kow or LogP), is a primary determinant of a chemical's tendency to partition from the aqueous environment into the fatty tissues of an organism. A higher log Kow value generally indicates a greater potential for bioaccumulation.

This compound possesses a high degree of lipophilicity. The estimated XLogP3 value for this compound is 6.4, which is indicative of a strong tendency to accumulate in lipid-rich tissues. This is significantly higher than the log Kow of its metabolite, 4-nonylphenol, which is approximately 5.76. nih.gov This suggests that, prior to metabolism, this compound itself has a high affinity for biological membranes and fatty tissues.

Metabolism:

The metabolism of this compound within an organism is a critical factor influencing its bioaccumulation and potential toxicity. As an ester, it is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in aquatic organisms. This enzymatic action would cleave the ester bond, yielding 4-nonylphenol and acetic acid. Acetic acid is a common endogenous compound and is readily incorporated into normal metabolic pathways.

Biotransformation and Metabolic Fate in Organisms

Absorption, Distribution, and Elimination

The processes of absorption, distribution, and elimination determine the concentration and persistence of 4-nonylphenol (B119669) in an organism's body. These pharmacokinetic parameters are crucial for understanding its biological impact.

Routes of Exposure and Absorption Kinetics

Exposure to 4-nonylphenol can occur through various routes, including ingestion of contaminated food and water, inhalation of air, and dermal contact with products containing the compound healthvermont.gov. Following exposure, absorption kinetics vary across species and routes.

In studies with rats, up to 80% of an oral dose of para-nonylphenol was found to be rapidly absorbed, with the remainder being excreted unchanged in the feces nih.gov. Human studies involving both intravenous and oral administration of isotope-labeled 4-nonylphenol revealed a bioavailability of approximately 20% after oral application, suggesting significant first-pass metabolism nih.gov. The elimination half-life of the parent compound from the blood in humans was observed to be between 2 to 3 hours, indicating relatively rapid absorption and clearance from the bloodstream nih.gov.

Tissue Distribution Patterns

Due to its lipophilic (fat-soluble) nature, 4-nonylphenol has a tendency to distribute into fatty tissues rupahealth.com. Studies in humans suggest that it distributes into the lipid phase of the body within two hours of administration nih.gov. This is corroborated by the detection of 4-nonylphenol in human adipose tissue samples collected during autopsies nih.gov.

Despite its affinity for fatty tissues, there is no evidence of significant long-term accumulation in tissue compartments of rats following repeated dosing; a steady state was reportedly reached within seven days nih.gov. In aquatic species such as trout, the parent compound has been found in muscle tissue researchgate.net.

Elimination Pathways and Kinetics

The elimination of 4-nonylphenol and its metabolites occurs through several pathways, primarily via bile and feces. In rats, excretion was largely complete within 24 hours of a single dose nih.gov. The primary route of elimination following metabolic processing in the liver is the excretion of metabolites into the bile nih.gov. A significant portion of an oral dose is also excreted unchanged in the feces, corresponding to the fraction that was not absorbed nih.gov.